molecular formula C14H26N2O6 B13537601 3,4-Bis((tert-butoxycarbonyl)amino)butanoic acid

3,4-Bis((tert-butoxycarbonyl)amino)butanoic acid

Cat. No.: B13537601
M. Wt: 318.37 g/mol
InChI Key: WXIKLXCKNZLDDK-UHFFFAOYSA-N
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Description

3,4-bis({[(tert-butoxy)carbonyl]amino})butanoic acid is a compound that features two tert-butoxycarbonyl-protected amino groups attached to a butanoic acid backbone. The tert-butoxycarbonyl group is commonly used in organic synthesis as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-bis({[(tert-butoxy)carbonyl]amino})butanoic acid primarily involves the protection and deprotection of amino groups. The tert-butoxycarbonyl group is added to the amino groups to prevent unwanted reactions during synthesis. The deprotection process involves the cleavage of the tert-butoxycarbonyl group, which is facilitated by strong acids . This process allows the amino groups to participate in subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-bis({[(tert-butoxy)carbonyl]amino})butanoic acid is unique due to its dual tert-butoxycarbonyl-protected amino groups, which provide enhanced stability and selectivity during synthesis. This makes it particularly useful in complex multi-step synthesis processes where selective protection and deprotection of functional groups are crucial.

Properties

Molecular Formula

C14H26N2O6

Molecular Weight

318.37 g/mol

IUPAC Name

3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-8-9(7-10(17)18)16-12(20)22-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18)

InChI Key

WXIKLXCKNZLDDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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